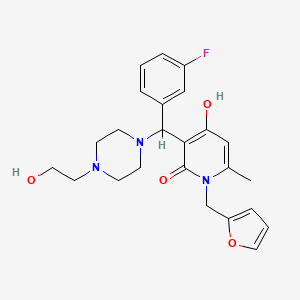
N-((1-(4-méthoxyphényl)-1H-tétrazol-5-yl)méthyl)-2-propylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide is a chemical entity that appears to be related to a class of compounds with potential pharmacological activities. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with related structures and potential biological activities.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions that typically start with the formation of esters, followed by the creation of hydrazides and subsequent heterocyclic rings such as tetrazoles or oxadiazoles. For instance, the synthesis of N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides involves the incorporation of a 1-methyl-1H-tetrazol-5-ylthio moiety, which suggests that similar methodologies could be applied to synthesize the compound . Additionally, the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide demonstrates the feasibility of nucleophilic substitution reactions in the presence of a methoxyphenyl group, which is also a feature of the target compound .
Molecular Structure Analysis
The molecular structure of compounds similar to the target compound includes heterocyclic rings such as tetrazoles and oxadiazoles, which are known for their biological activities. The presence of a methoxyphenyl group is a common feature in these molecules, which may influence the binding affinity to biological targets . The structure-activity relationships discussed in the papers highlight the importance of specific functional groups in determining the potency and selectivity of these compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and modification of these compounds are crucial for their biological activity. For example, the substitution of a methoxycarbonyl group with a 1-methyl-1H-tetrazol-5-yl group has been indicated to potentially alter the antisecretory activity of the compounds . The nucleophilic displacement reactions used in the synthesis of radiolabeled compounds also demonstrate the chemical reactivity of the core structure .
Physical and Chemical Properties Analysis
While the papers do not provide explicit details on the physical and chemical properties of the target compound, they do offer insights into the properties of structurally related compounds. These properties are likely to include solubility in organic solvents, stability under physiological conditions, and the ability to cross biological membranes, which are important for their potential use as pharmaceutical agents .
Applications De Recherche Scientifique
Chimie Médicinale et Développement de Médicaments
Les hétérocycles contenant de l'azote, tels que les 1,2,3-triazoles, jouent un rôle crucial en chimie médicinale. Ces composés présentent des activités biologiques diverses, ce qui en fait des candidats prometteurs pour le développement de médicaments . Plus précisément, les 1,2,3-triazoles ont été associés à des effets antidiabétiques, anti-inflammatoires, antifongiques, antibactériens et antiviraux . Les chercheurs explorent le potentiel du N-((1-(4-méthoxyphényl)-1H-tétrazol-5-yl)méthyl)-2-propylpentanamide dans la conception de nouveaux agents thérapeutiques.
Chimie Click et Voies Synthétiques
Les 1,2,3-triazoles sont synthétisés efficacement par le biais de la chimie click, qui offre des rendements élevés et des procédures simples. La cycloaddition 1,3 d'azides d'aryle et de nitriles substitués contenant un groupe méthylène actif est une voie courante pour produire des 1,2,3-triazoles . Les chercheurs peuvent explorer différentes voies synthétiques pour accéder à des dérivés de ce composé.
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit the mycobacterial membrane protein large 3 (mmpl3) enzyme , and Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These proteins play crucial roles in bacterial cell wall synthesis and cancer progression, respectively.
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to inhibition of the target’s function .
Biochemical Pathways
Similar compounds have been found to affect the synthesis of cell walls in mycobacterium tuberculosis by inhibiting the mmpl3 enzyme . In the context of cancer treatment, similar compounds have been found to inhibit the EGFR and VEGFR-2 pathways, which are associated with cancer progression .
Pharmacokinetics
A similar compound was found to meet the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations . This suggests that the compound may have good bioavailability.
Result of Action
Similar compounds have been found to have considerable anti-tb effect and promising inhibitory effects against EGFR and VEGFR-2 .
Propriétés
IUPAC Name |
N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-2-propylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O2/c1-4-6-13(7-5-2)17(23)18-12-16-19-20-21-22(16)14-8-10-15(24-3)11-9-14/h8-11,13H,4-7,12H2,1-3H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCURZBGQLMFBFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCC1=NN=NN1C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

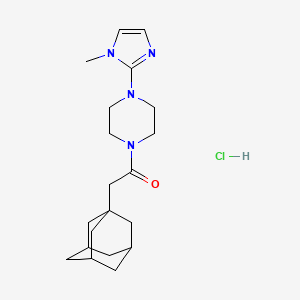
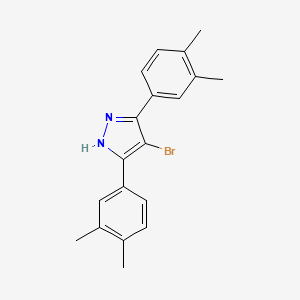
![3-(4-fluoro-3-methylphenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)propanamide](/img/structure/B2520657.png)


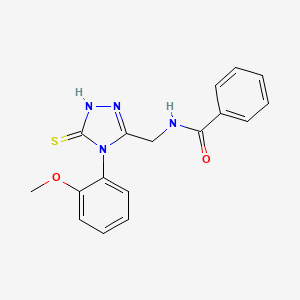
![4-oxo-N-(pyridin-3-ylmethyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2520662.png)
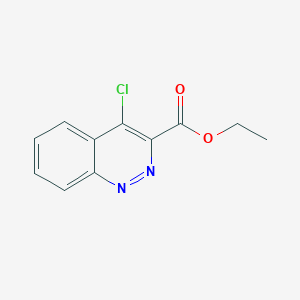
![N-(1-cyanocyclopentyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide](/img/structure/B2520667.png)
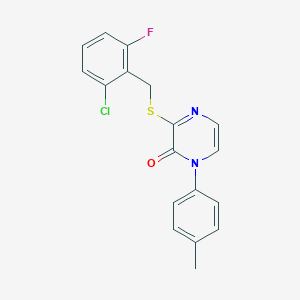
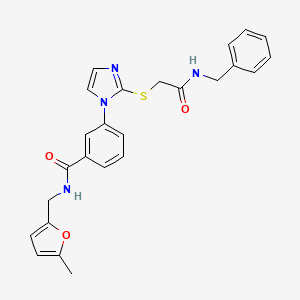
![3-methyl-2-oxo-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2520671.png)
![2-Cyclohexylidene-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B2520674.png)
